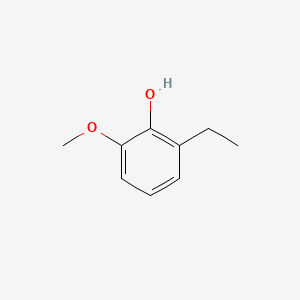

2-Ethyl-6-methoxyphenol

Beschreibung

Contextual Significance of Alkylmethoxyphenols in Chemical Sciences

Alkylmethoxyphenols represent a significant class of organic compounds characterized by a phenol (B47542) ring substituted with both alkyl and methoxy (B1213986) groups. These compounds are of considerable interest in the chemical sciences for several reasons. They are recognized as valuable building blocks in organic synthesis, enabling the creation of more complex molecules.

A notable area of research involves their origin from lignocellulosic biomass, which is the sole renewable source of carbon for the chemical industry. nih.gov Alkylmethoxyphenols can be derived in good yields from woody biomass through processes like reductive fractionation. nih.govresearchgate.net However, these lignin-derived compounds are often considered of limited value for large-scale, high-value applications in their native form. nih.govresearchgate.net Consequently, a significant research effort is directed towards developing methods to convert these bio-based alkylmethoxyphenols into more industrially relevant chemicals like phenol. nih.govacs.org This conversion chemistry often involves processes such as demethoxylation and transalkylation. nih.govacs.org

The versatile reactivity of alkylmethoxyphenols allows them to participate in a variety of chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution, further cementing their role as valuable intermediates in the development of new compounds.

Distinctive Structural Features and Isomeric Considerations of 2-Ethyl-6-methoxyphenol

The defining feature of this compound is its molecular architecture. The structure consists of a phenol ring where an ethyl group (-CH2CH3) is attached at the second carbon atom and a methoxy group (-OCH3) is at the sixth position. This specific arrangement of functional groups significantly influences its chemical reactivity and physical properties.

Isomerism plays a crucial role in the properties of ethylmethoxyphenols. The position of the ethyl and methoxy groups on the phenol ring can vary, leading to different isomers with distinct characteristics. For instance, 4-ethyl-2-methoxyphenol (B121337) is an isomer with the ethyl group at the fourth position. fishersci.ca The unique placement of substituents in this compound differentiates its reactivity compared to its isomers and other related phenolic compounds. The electron-donating nature of the ethyl group via induction, contrasted with the potential for resonance donation from the methoxy group, influences the acidity of the phenolic hydroxyl group.

Below is a table summarizing key properties of this compound:

| Property | Value |

| Molecular Formula | C9H12O2 |

| Molecular Weight | 152.19 g/mol |

| CAS Number | 90534-46-6 |

| Boiling Point | 233.23 °C (estimated at 760 mmHg) thegoodscentscompany.com |

| Vapor Pressure | 0.037 mmHg (estimated at 25°C) thegoodscentscompany.com |

| logP (o/w) | 2.330 (estimated) thegoodscentscompany.com |

| Water Solubility | 693.8 mg/L (estimated at 25°C) thegoodscentscompany.com |

Overview of Contemporary Research Directions and Emerging Paradigms for the Chemical Compound

Current academic research on this compound is multifaceted, primarily focusing on its utility as a synthetic intermediate. Its structure makes it a valuable precursor for the synthesis of more intricate organic molecules.

One of the emerging paradigms in the study of alkylmethoxyphenols, including this compound, is their role in the valorization of biomass. nih.govresearchgate.net Research is actively exploring catalytic pathways to selectively convert these lignin-derived molecules into platform chemicals. nih.gov For example, studies have demonstrated the conversion of related alkylmethoxyphenols like 4-propylguaiacol into phenol and cresol (B1669610) through a combination of demethoxylation and transalkylation reactions using catalysts such as titania-supported gold nanoparticles and zeolites. nih.govacs.org This line of inquiry is crucial for developing sustainable chemical processes that can be integrated into existing petrochemical industry frameworks. nih.govresearchgate.net

Furthermore, the fundamental reactivity of this compound continues to be a subject of investigation. Its ability to undergo various chemical transformations makes it a model compound for studying reaction mechanisms and substituent effects in phenolic systems. The synthesis of derivatives of 2-methoxyphenol (guaiacol) from other starting materials is also an active area of research, highlighting the importance of this structural motif in medicinal chemistry and total synthesis. nih.gov

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-ethyl-6-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-3-7-5-4-6-8(11-2)9(7)10/h4-6,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZPVOABCKCPKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00920335 | |

| Record name | 2-Ethyl-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90534-46-6 | |

| Record name | 6-Ethylguaiacol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090534466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ETHYLGUAIACOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5S7PJR6D7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biosynthetic Pathways of 2 Ethyl 6 Methoxyphenol

Identification and Isolation from Biological Matrices

The presence of 2-Ethyl-6-methoxyphenol has been identified in a range of biological materials, from plant-based extracts to complex food systems. Its occurrence is often linked to the presence of related phenolic compounds.

While this compound itself is not extensively documented as a major component of most plant extracts, its structural relatives, such as eugenol (B1671780) (2-methoxy-4-(prop-2-en-1-yl)phenol), are found abundantly in nature. wikipedia.orgnih.gov Eugenol is a primary constituent of essential oils from clove, nutmeg, cinnamon, and basil. wikipedia.org Another related compound, 2-methoxyphenol (guaiacol), is naturally present in the resin and essential oil of guaiac (B1164896) wood. mdpi.comnih.gov The biosynthetic pathways that produce these complex methoxyphenols in plants are intricate, often starting from the amino acid phenylalanine and proceeding through the phenylpropanoid pathway. This pathway generates a variety of phenolic compounds that serve diverse functions within the plant.

The compound this compound has been noted for its contribution to the flavor profile of certain foods. Specifically, it is listed as a flavor component found in cooked bacon. thegoodscentscompany.com Its isomer, 4-ethyl-2-methoxyphenol (B121337), has been detected in a wider array of food and beverage items, including beer, various types of bell peppers, and green tea. hmdb.ca This related compound is also found in red wine and different types of coffee. hmdb.ca The presence of these compounds in food can be a result of their natural occurrence in the raw materials or from processing methods like smoking and roasting, which involve the thermal degradation of wood and other plant materials.

Table 1: Occurrence of this compound and Related Compounds in Food

| Compound | Food/Beverage Source |

|---|---|

| This compound | Cooked Bacon thegoodscentscompany.com |

| 4-Ethyl-2-methoxyphenol | Beer, Red & Yellow Bell Peppers, Green Tea, Red Wine, Coffee hmdb.ca |

Formation Through Biomass Pyrolysis and Thermochemical Processes

The thermal decomposition of biomass, particularly wood, is a significant source of this compound and other related methoxyphenols. These processes are central to the generation of smoke for food preservation and the production of bio-oils.

Wood smoke is a complex aerosol that results from the pyrolysis of wood at high temperatures with limited oxygen. uaf.edu This smoke contains a wide variety of chemical compounds, including a significant fraction of phenolic compounds derived from the thermal breakdown of lignin (B12514952). uaf.edu Research on the composition of liquid smoke, a condensate of wood smoke, has identified numerous methoxyphenols. For instance, the pyrolysis of acacia and teak wood produces a liquid smoke containing compounds such as 3-ethyl-2-methoxyphenol. researchgate.net While this compound is not always explicitly quantified, the presence of its isomers and other similar phenolic compounds like syringol and guaiacol (B22219) derivatives in wood smoke and bio-oil is well-established. uaf.eduresearchgate.net

Table 2: Phenolic Compounds Identified in Wood Smoke and Bio-oil

| Compound | Source |

|---|---|

| 3-Ethyl-2-methoxyphenol | Liquid smoke from Acacia and Teak wood pyrolysis researchgate.net |

| 2,6-dimethoxyphenol (syringol) | Thermolysis of Kraft lignin researchgate.net |

| 2-methoxyphenol (guaiacol) | Thermolysis of Kraft lignin researchgate.net |

| 4-ethyl guaiacol | Wood smoke uaf.edu |

| 4-methyl syringol | Wood smoke uaf.edu |

The formation of this compound and other methoxyphenols during biomass pyrolysis is primarily due to the thermal degradation of lignin. researchgate.net Lignin is a complex polymer of aromatic subunits, and its breakdown is a multi-step process. The initial stages of thermal degradation, occurring at temperatures between 154°C and 379°C, involve the cleavage of ether linkages that connect the monomeric phenolic units. researchgate.net As the temperature increases, aliphatic side chains are split from the aromatic rings, and the carbon-carbon bonds between the lignin structural units are cleaved. researchgate.net These fragmentation processes lead to the formation of a variety of monomeric phenols, including guaiacol, syringol, and their alkylated derivatives like this compound. The specific products formed depend on the type of lignin and the pyrolysis conditions.

Environmental Contexts and Anthropogenic Contributions

The presence of this compound in the environment is largely linked to human activities, particularly those involving the combustion of biomass. Wood smoke, a significant anthropogenic source, releases this and other phenolic compounds into the atmosphere. uaf.edu These compounds can then be deposited on soil and water surfaces. Another notable anthropogenic source is cigarette smoke, where the isomer 2-ethyl-6-methylphenol (B167550) has been isolated from the tumorigenic neutral subfraction of the smoke condensate. medchemexpress.com The use of liquid smoke as a food flavoring also contributes to its presence in certain processed foods. uaf.edu

Advanced Synthetic Methodologies for 2 Ethyl 6 Methoxyphenol and Analogues

Chemical Synthesis Approaches

Multistep Organic Synthesis Routes

The synthesis of 2-ethyl-6-methoxyphenol can be achieved through various multistep organic synthesis routes. One common approach involves the alkylation of a phenol (B47542) derivative. For instance, the Friedel-Crafts alkylation of guaiacol (B22219) (2-methoxyphenol) can introduce an ethyl group onto the aromatic ring. However, this method can suffer from a lack of regioselectivity, leading to a mixture of isomers.

To achieve higher purity, a common laboratory protocol involves the alkylation of 6-methoxyphenol with an ethyl halide, such as ethyl bromide, in an alkaline environment. To prevent unwanted side reactions, the phenolic hydroxyl group can be protected with groups like acetyl or benzyl (B1604629) before the alkylation step.

Another synthetic strategy begins with inexpensive starting materials like ε-caprolactone. A two-step process can be employed, starting with an acid-catalyzed transesterification of the lactone to form ethyl 6-hydroxyhexanoate. This intermediate is then acetylated under mildly basic conditions to yield ethyl 6-acetoxyhexanoate. researchgate.net

The synthesis of substituted N-phenylmaleimides, which are valuable precursors, can be accomplished in two steps from maleic anhydride (B1165640) and a substituted aniline (B41778). This is followed by a Diels-Alder reaction with 2,5-dimethylfuran. researchgate.net Vanillin, a related compound, can be synthesized from 4-hydroxybenzaldehyde (B117250) through a two-step process involving bromination and subsequent replacement of the bromine with a methoxide (B1231860) group using a catalyst. researchgate.net

A process for the enantioselective synthesis of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline, a precursor for the herbicide S-Metolachlor, starts from (R)-epichlorohydrin. google.com The process involves refluxing (R)-epichlorohydrin with 2-ethyl-6-methyl aniline in methanol (B129727), followed by the addition of potassium hydroxide. google.com The final step is a catalytic hydrogenation of an aziridine (B145994) intermediate in the presence of a solvent like methanol or ethanol. google.com

| Starting Material | Key Reagents/Steps | Product |

| Guaiacol | Ethyl halide, Lewis acid (e.g., AlCl₃) | Mixture of ethylated guaiacol isomers |

| 6-Methoxyphenol | Ethyl bromide, base; optional protection/deprotection | This compound |

| ε-Caprolactone | Acid-catalyzed transesterification, acetylation | Ethyl 6-acetoxyhexanoate researchgate.net |

| 4-Hydroxybenzaldehyde | Bromination, methoxide substitution | Vanillin researchgate.net |

| (R)-Epichlorohydrin | 2-Ethyl-6-methyl aniline, KOH, catalytic hydrogenation | (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline google.com |

Development of Novel Catalytic Systems for Phenol Functionalization

Recent advancements have focused on developing novel catalytic systems for the direct and selective functionalization of phenols, which is a more atom-economical approach.

Ortho-Alkylation: The ortho-alkylation of phenols is a key reaction for synthesizing compounds like this compound.

Rhenium Catalysis: Dirhenium decacarbonyl (Re₂(CO)₁₀) has been reported as a catalyst for the regioselective mono-alkylation of phenols at the ortho-position using alkenes as the alkylating agents. orgsyn.org This method is advantageous as the reaction halts after the introduction of a single alkyl group. orgsyn.org

Ruthenium Catalysis: A pincer-ruthenium complex can catalyze the ortho-alkylation of phenols with alcohols like 1-phenylethanol (B42297) in the presence of molecular oxygen. rsc.org

Magnesium-Based Catalysts: Catalysts consisting of magnesium carbonate, magnesium hydroxide, or a mixture of both have been used for the vapor-phase ortho-alkylation of phenols with alcohols. google.com A catalyst derived from the calcination of a mixture of manganese oxalate, phenolic resin, and a magnesium compound has also been developed for this purpose. google.com

Solid Acid Catalysts: Zeolites (Zn-HY modified) and metal oxides (SnO₂, TiO₂, ZrO₂) have been employed as solid acid catalysts for the ortho-alkylation of phenols with short-chain alcohols. rsc.org

Hydrodeoxygenation (HDO) of Guaiacol: Guaiacol, a lignin-derived compound, is a common starting material. Its hydrodeoxygenation (HDO) is crucial for producing valuable aromatic chemicals.

Noble Metal Catalysts: Platinum on carbon (Pt/C) has shown promise as a stable and active catalyst for guaiacol HDO. acs.org Rhodium-based catalysts have also been investigated, with the initial step being the hydrogenation of the benzene (B151609) ring. epa.gov

Transition Metal Catalysts: Density functional theory (DFT) studies have explored the use of various transition metals. Co(0001) and Ni(111) surfaces are favorable for breaking the C-O bonds in phenolic compounds. frontiersin.org

In Situ Generated Catalysts: Molybdenum and tungsten oxides, generated in situ from their carbonyl precursors during the HDO of guaiacol, have demonstrated high activity in converting guaiacol to a benzene-toluene-xylenes (BTX) fraction. mdpi.com

| Catalyst System | Reaction Type | Substrates | Key Findings |

| Re₂(CO)₁₀ | Ortho-monoalkylation | Phenols, Alkenes | Highly regioselective for the ortho position; reaction stops after one alkyl group addition. orgsyn.org |

| Pincer-Ruthenium Complex | Ortho-alkylation | Phenols, Alcohols | Proceeds via a radical pathway. rsc.org |

| Pt/C | Hydrodeoxygenation | Guaiacol | High deoxygenation activity and stability. acs.org |

| In situ MoOₓ/WOₓ | Hydrodeoxygenation | Guaiacol | High selectivity to BTX fraction. mdpi.com |

| Co(0001), Ni(111) | Hydrodeoxygenation | Guaiacol | Favorable for C-O bond scission. frontiersin.org |

Chemoenzymatic and Biocatalytic Synthesis Strategies

Chemoenzymatic and biocatalytic approaches offer environmentally friendly and highly selective alternatives to traditional chemical synthesis.

Enzymatic C-C Bond Formation and Functionalization:

Laccases: These enzymes can catalyze the oxidation of a wide range of phenolic compounds, leading to the formation of dimers or polymers through radical coupling. nih.gov

Tyrosinases: Tyrosinases are primarily used for the ortho-hydroxylation of phenols to produce valuable catechols. mdpi.com The process involves the oxidation of the phenol to an ortho-quinone, followed by its chemical reduction. mdpi.com

Acyltransferases: A promiscuous acyltransferase has been shown to catalyze the C-acylation of resorcinol (B1680541) derivatives using esters as acyl donors, demonstrating remarkable chemoselectivity for C-C bond formation over O-acylation. acs.org

Two-Enzyme Systems: A biocatalytic system comprising a tyrosine phenol lyase and a tyrosine ammonia (B1221849) lyase has been used for the para-selective alkenylation of phenols with pyruvate, yielding para-coumaric acids. rsc.org

Lipase-Catalyzed Resolutions: Lipases are widely used for the kinetic resolution of racemic mixtures. A notable example is the lipase-catalyzed enantioselective acetylation of an alcohol intermediate in the synthesis of 2,6-disubstituted tetrahydropyrans, leading to enantiomerically pure products. nih.gov

| Enzyme/System | Reaction Type | Substrates | Product Type |

| Laccase | Oxidative Coupling | Phenols | Dimeric and polymeric phenols nih.gov |

| Tyrosinase | Ortho-hydroxylation | Phenols | Catechols mdpi.com |

| Acyltransferase | C-Acylation | Resorcinols, Esters | Acylated resorcinols acs.org |

| Tyrosine Phenol Lyase & Tyrosine Ammonia Lyase | Para-alkenylation | Phenols, Pyruvate | para-Coumaric acids rsc.org |

| Lipase | Enantioselective Acetylation | Racemic alcohols | Enantiomerically pure acetates and alcohols nih.gov |

Separation and Purification Techniques from Complex Natural and Synthetic Mixtures

The isolation of this compound and its analogues from complex mixtures, whether from natural sources or synthetic reaction media, requires efficient separation and purification techniques.

Chromatographic Methods:

Liquid Chromatography: Reversed-phase liquid chromatography with UV detection is a common method for separating and quantifying phenols. nih.gov For preparative scale separations, liquid-liquid chromatography techniques like centrifugal partition chromatography (CPC) are gaining traction due to their efficiency in handling complex mixtures. rotachrom.com

Solid-Phase Extraction (SPE): SPE is a widely used alternative to liquid-liquid extraction for cleaning up samples containing phenolic compounds. nih.gov

Solid-Phase Scavenging: A selective solid-phase scavenging process using a basic polystyrene resin can be employed for the purification of phenolic isomers. nih.gov The adsorption and desorption of the phenol are solvent-dependent, allowing for selective separation. nih.gov

Other Techniques:

Distillation: For constitutional isomers with different boiling points, fractional distillation can be an effective separation method. quora.com Steam distillation can be used to separate ortho and para isomers, especially when intramolecular hydrogen bonding is present in the ortho isomer. quora.com

Supercritical Fluid Extraction: Supercritical gas extraction, for instance using carbon dioxide, can be used to separate isomers of organic compounds without the need for an entrainer. google.com The separation is achieved by manipulating the pressure and temperature to alter the solubility of the isomers in the supercritical fluid. google.com

Complexation-Based Purification: A novel method for purifying 4-ethyl-2-methoxyphenol (B121337) (an isomer of the target compound) involves its reaction with calcium ions (Ca²⁺) to form a complex. nih.govresearchgate.net This complex can be precipitated, separated, and then decomposed by heating to release the purified phenol, achieving purities of over 99.50%. nih.govresearchgate.net

| Technique | Principle | Application | Key Features |

| Centrifugal Partition Chromatography (CPC) | Liquid-liquid partitioning | Preparative separation of isomers | High-purity separations of complex mixtures. rotachrom.com |

| Solid-Phase Scavenging | Selective adsorption/desorption on a resin | Purification of phenolic isomers | Solvent-dependent process, fast and efficient. nih.gov |

| Supercritical Fluid Extraction | Differential solubility in a supercritical fluid | Separation of isomers | No entrainer required, tunable by pressure/temperature. google.com |

| Complexation with Ca²⁺ | Formation and decomposition of a metal-phenol complex | Purification of 4-ethyl-2-methoxyphenol | Highly selective, yields high purity product. nih.govresearchgate.net |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides a detailed map of the carbon-hydrogen framework.

The ¹H (proton) and ¹³C (carbon-13) NMR spectra offer precise information about the chemical environment of each proton and carbon atom in 2-Ethyl-6-methoxyphenol.

The ¹H NMR spectrum is characterized by distinct signals for the ethyl group, the methoxy (B1213986) group, the aromatic protons, and the phenolic hydroxyl proton. The ethyl group appears as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling. The methoxy group protons appear as a sharp singlet, as they have no adjacent protons to couple with. The three protons on the aromatic ring will appear in the aromatic region of the spectrum, with their specific shifts and coupling patterns determined by their positions relative to the ethyl and methoxy substituents. The hydroxyl (-OH) proton typically appears as a broad singlet, and its chemical shift can vary based on concentration and solvent. libretexts.org This signal can be confirmed by a "D₂O shake," where the addition of deuterium (B1214612) oxide to the sample causes the -OH peak to disappear from the spectrum. libretexts.org

The ¹³C NMR spectrum provides a count of the unique carbon atoms. For this compound, nine distinct signals are expected: two for the ethyl group, one for the methoxy group, and six for the aromatic carbons, including those bearing the substituents. The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the hydroxyl, methoxy, and ethyl groups.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂CH₃ | ~1.2 | Triplet (t) | ~14 |

| -CH₂CH₃ | ~2.6 | Quartet (q) | ~23 |

| -OCH₃ | ~3.8 | Singlet (s) | ~56 |

| Ar-H (C3, C4, C5) | ~6.7 - 6.9 | Multiplet (m) | ~110 - 122 |

| Ar-OH | ~5.5 | Broad Singlet (br s) | - |

| Ar-C1 (-OH) | - | - | ~145 |

| Ar-C2 (-CH₂CH₃) | - | - | ~125 |

| Ar-C6 (-OCH₃) | - | - | ~147 |

Note: The predicted values are based on standard chemical shift ranges for similar functional groups and may vary from experimentally determined values.

To unambiguously assign the signals from ¹H and ¹³C NMR and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a key COSY correlation would be observed between the methyl triplet and the methylene quartet of the ethyl group. researchgate.net Correlations would also be seen between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms they are directly attached to. columbia.edu It is invaluable for assigning carbon signals based on their known proton assignments. For example, the proton signal of the methoxy group would correlate to the methoxy carbon signal, and the methylene protons of the ethyl group would correlate to the methylene carbon. columbia.edu

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry determines the mass of a molecule with very high precision. For this compound, with the molecular formula C₉H₁₂O₂, the theoretical exact mass can be calculated. sisweb.com This precise measurement allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Calculated Exact Mass for C₉H₁₂O₂

Molecular Formula: C₉H₁₂O₂

Monoisotopic Mass: 152.08373 u

This high level of accuracy is essential for confirming the identity of newly synthesized compounds or for identifying unknown substances in complex samples.

Gas Chromatography-Mass Spectrometry is a powerful method for separating and identifying volatile compounds within a mixture. In GC-MS, the mixture is first separated by the gas chromatograph, and then each separated component is analyzed by the mass spectrometer. This technique is particularly useful for analyzing complex samples like biomass pyrolysis oil, where related phenolic compounds are often found. nih.gov

When analyzing a sample containing this compound, the compound would elute from the GC column at a characteristic retention time. The subsequent mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight and a specific fragmentation pattern. This pattern, which results from the breakdown of the molecule in the mass spectrometer, serves as a chemical fingerprint for identification. Common fragmentations for phenols include the loss of the alkyl side chain. nih.gov

Liquid Chromatography-Mass Spectrometry is another hybrid technique that separates compounds in a liquid phase before mass analysis. It is particularly suited for compounds that are not sufficiently volatile for GC-MS. chromatographyonline.com Techniques like LC-Electrospray Ionization-MS/MS (LC-ES-MS/MS) are used to identify phenolic compounds in various matrices, including food and environmental samples. researchgate.net The combination of retention time from the LC and the specific fragmentation patterns generated in the tandem mass spectrometer (MS/MS) provides high confidence in the identification of this compound, even at low concentrations.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the FT-IR spectrum is characterized by several key absorption bands that confirm its phenolic and ether functionalities. A prominent feature is the broad absorption band corresponding to the phenolic O-H stretching vibration, typically observed around 3300 cm⁻¹. Another significant peak arises from the C-O stretching of the methoxy group, which is expected near 1250 cm⁻¹. The spectrum also contains bands related to the aromatic ring, including C-H stretching and C=C bending vibrations, as well as absorptions from the ethyl group's C-H bonds.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300 | O-H Stretch | Phenolic Hydroxyl |

| ~3050-3000 | C-H Stretch | Aromatic Ring |

| ~2960-2850 | C-H Stretch | Ethyl Group |

| ~1600, ~1480 | C=C Bending | Aromatic Ring |

Raman spectroscopy serves as a valuable complement to FT-IR, providing information on non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be effectively applied to characterize the vibrations of the benzene (B151609) ring and the carbon skeleton. It is particularly useful for confirming the aromatic substitution pattern and the structural integrity of the molecule. While detailed Raman spectra for this specific compound are not widely published, analysis of similar phenolic compounds, such as 2-Methoxy-4-methylphenol, demonstrates the utility of the technique for identifying key structural features. chemicalbook.com

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

Table 2: Example Crystallographic Data for a this compound Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₇NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.2379 (7) |

| b (Å) | 5.2044 (2) |

| c (Å) | 15.0950 (7) |

| β (°) | 113.788 (3) |

| Volume (ų) | 1311.05 (9) |

| Z | 4 |

Data obtained for (E)-2-[(2-Ethylphenyl)iminomethyl]-6-methoxyphenol at 150 K. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π→π* and n→π* transitions associated with chromophores. For this compound, the substituted benzene ring acts as the principal chromophore. The UV-Vis spectrum is expected to show characteristic absorption bands in the ultraviolet region, typically between 200 and 400 nm. These absorptions are due to the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals of the aromatic system. The positions and intensities of these bands are influenced by the hydroxyl, methoxy, and ethyl substituents on the ring.

Advanced hyphenated analytical platforms (e.g., GC-MS/Olfactometry)

Gas chromatography coupled with mass spectrometry and olfactometry (GC-MS/O) is a sophisticated analytical platform ideal for the chemical and sensory characterization of volatile and semi-volatile compounds. nih.gov This technique is particularly relevant for this compound, as many substituted phenols are known for their distinct aromatic properties. In a GC-MS/O system, the volatile components of a sample are separated by the gas chromatograph. The effluent is then split, with one portion directed to the mass spectrometer for chemical identification and the other to an "odor port" where a trained sensory analyst can detect and describe the aroma of each eluting compound. nih.gov

This approach is invaluable for correlating a specific chemical structure, like this compound, with its sensory impact. Studies on complex mixtures like aged red wines have successfully used GC-O to identify key aroma-active phenols, including the closely related isomer 4-ethyl-2-methoxyphenol (B121337), demonstrating the power of this technique to pinpoint odorants. nih.gov For this compound, GC-MS/O would definitively establish its retention time, mass spectrum, and specific odor profile.

Chemical Reactivity and Derivatization Studies of 2 Ethyl 6 Methoxyphenol

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for phenols. The hydroxyl group is a powerful activating group and, along with the methoxy (B1213986) group, directs incoming electrophiles to the ortho and para positions relative to itself. In 2-Ethyl-6-methoxyphenol, the positions ortho to the hydroxyl group (C2 and C6) are substituted by the methoxy and ethyl groups, respectively. Consequently, electrophilic attack is overwhelmingly directed to the C4 position, which is para to the hydroxyl group and meta to the other two substituents.

While specific studies detailing the electrophilic substitution of this compound are not extensively documented, the expected outcomes can be predicted based on the known reactivity of substituted phenols.

Key Electrophilic Aromatic Substitution Reactions:

Nitration: Reaction with dilute nitric acid is expected to yield 2-Ethyl-6-methoxy-4-nitrophenol . The reaction conditions must be mild to prevent oxidation of the phenol (B47542) ring. Stronger nitrating agents like concentrated nitric and sulfuric acid would likely lead to degradation or the formation of dinitro products, although steric hindrance from the flanking ethyl and methoxy groups would make further substitution difficult.

Halogenation: Bromination or chlorination in a non-polar solvent like carbon disulfide would likely produce the 4-bromo-2-ethyl-6-methoxyphenol or 4-chloro-2-ethyl-6-methoxyphenol , respectively. Using a polar solvent like bromine water would lead to polysubstitution if other positions were available, but in this case, substitution is expected to be highly selective for the C4 position.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are also directed to the C4 position. For instance, acylation with an acyl chloride (e.g., acetyl chloride) in the presence of a Lewis acid catalyst would yield 1-(3-Ethyl-4-hydroxy-5-methoxyphenyl)ethan-1-one .

The combined electron-donating effects of the hydroxyl, methoxy, and ethyl groups make the aromatic ring highly nucleophilic and thus very reactive towards electrophiles.

Oxidation Pathways and Mechanisms of Dimerization

Phenols are susceptible to oxidation, which can proceed through various pathways to yield products such as quinones or dimeric and polymeric materials. libretexts.orglibretexts.org The oxidation of this compound typically involves the initial formation of a phenoxyl radical through the abstraction of the hydrogen atom from the hydroxyl group. This radical is stabilized by resonance, with spin density distributed across the aromatic ring, particularly at the ortho and para positions.

Given that the ortho positions are blocked, the primary site for radical coupling is the C4 (para) position. This leads to the formation of a C-C bond between two molecules, resulting in a biphenyl (B1667301) structure. This process is known as oxidative coupling or dimerization. wikipedia.org

Expected Dimerization Product of this compound:

| Reactant | Oxidizing Agent | Major Product | Coupling Type |

| This compound | e.g., FeCl₃, Horseradish Peroxidase/H₂O₂ | 2,2'-diethyl-4',5-dimethoxy-[1,1'-biphenyl]-4,5'-diol | C-C Dimerization |

The mechanism involves the one-electron oxidation of two phenol molecules to their respective phenoxyl radicals. These radicals then couple at the C4 position to form a dienone intermediate, which subsequently tautomerizes to the stable biphenyl product. While C-O coupling to form a diphenyl ether is also possible, C-C coupling is often favored for phenols with an unsubstituted para position. wikipedia.org Studies on similar molecules like isoeugenol (B1672232) show that enzymatic oxidants like peroxidase can produce dimeric products through stereospecific radical coupling. rsc.org

Further oxidation under stronger conditions can lead to the formation of quinones. For this compound, oxidation could potentially yield 2-Ethyl-6-methoxy-1,4-benzoquinone , although this often requires specific reagents that can overcome the tendency to dimerize.

Complexation Chemistry with Transition Metal Ions

The oxygen atoms of the hydroxyl and methoxy groups in this compound can act as Lewis bases, allowing the molecule to function as a ligand for metal ions. While it is a relatively weak ligand, it can form complexes, particularly with hard metal ions. A study on the closely related 4-Ethyl-2-methoxyphenol (B121337) demonstrated its ability to form a stable complex with Ca²⁺ ions, where coordination involves both the phenolic oxygen (after deprotonation) and the methoxy oxygen, creating a chelate ring. acs.org This suggests that this compound can act as a bidentate ligand for various metal ions.

More commonly, this compound is used as a precursor to synthesize more robust multidentate ligands, such as the Schiff bases described in the previous section. These imino derivatives possess both oxygen and nitrogen donor atoms, making them excellent chelating agents for transition metal ions like Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netresearchgate.net The resulting metal complexes have diverse geometries (e.g., octahedral, tetrahedral) and have been investigated for various catalytic and biological applications.

Typical Coordination in a Schiff Base Complex:

| Metal Ion | Ligand (Schiff base derived from the phenol) | Coordination Sites |

| Cu(II) | (E)-2-(((phenyl)imino)methyl)-6-ethyl-4-methoxyphenol | Phenolic Oxygen (O), Imine Nitrogen (N) |

| Ni(II) | (E)-2-(((phenyl)imino)methyl)-6-ethyl-4-methoxyphenol | Phenolic Oxygen (O), Imine Nitrogen (N) |

In these complexes, the Schiff base ligand typically deprotonates at the phenolic hydroxyl group to form a strong bond with the metal center.

Alkylation, Acylation, and Other Functional Group Transformations

The phenolic hydroxyl group is the primary site for functional group transformations such as alkylation and acylation.

O-Alkylation (Etherification): Reaction of this compound with an alkyl halide (e.g., methyl iodide) under basic conditions (e.g., using NaH or K₂CO₃) leads to the formation of an ether. This classic reaction, known as the Williamson ether synthesis, would convert the phenol to 1-ethyl-2,3-dimethoxybenzene .

O-Acylation (Esterification): The phenol can be readily converted to a phenyl ester by reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine. For example, reacting this compound with acetyl chloride yields (2-ethyl-6-methoxyphenyl) acetate . This reaction is often rapid and proceeds under mild conditions. nih.gov

These O-acylated products can be used in the Fries rearrangement , where heating the phenyl ester in the presence of a Lewis acid catalyst causes the acyl group to migrate from the oxygen atom to the aromatic ring, typically to the para position, to form a hydroxyaryl ketone. For (2-ethyl-6-methoxyphenyl) acetate, this rearrangement would yield 1-(3-Ethyl-4-hydroxy-5-methoxyphenyl)ethan-1-one , the same product as a direct Friedel-Crafts acylation. nih.gov

Another important transformation is the demethylation of the methoxy group. While challenging, certain reagents like strong Lewis acids or hydrobromic acid can cleave the methyl-oxygen bond to yield the corresponding catechol, 3-ethyl-benzene-1,2-diol . Electrochemical methods have also been used for the demethylation of guaiacol (B22219). acs.org

Investigation of Reaction Kinetics and Thermodynamic Parameters

Detailed kinetic and thermodynamic studies specifically on this compound are limited in the published literature. However, valuable insights can be drawn from studies on its parent compound, guaiacol (2-methoxyphenol), which is a key model compound for lignin (B12514952) decomposition. researchgate.net

Kinetic analyses of guaiacol pyrolysis and oxidation show that its decomposition begins at temperatures around 650 K. acs.orgnih.gov The primary decomposition pathway is the unimolecular homolysis of the O–CH₃ bond, which has a bond dissociation energy of approximately 240 kJ/mol, to form a hydroxyphenoxy radical and a methyl radical. researchgate.netacs.org H-atom abstraction reactions also play a significant role, particularly at lower temperatures. acs.org

Key Kinetic Parameters for Guaiacol (as a model):

| Reaction Type | Temperature Range (K) | Key Intermediates | Major Products |

| Pyrolysis | 623 - 923 | Hydroxyphenoxy radical, Methyl radical | Catechol, Methane, CO |

| Oxidation | 623 - 923 | Hydroxyphenoxy radical, Methyl radical | Catechol, Methylcatechols, CO |

Mechanistic Investigations of Biological Activities

Antioxidant Mechanisms and Reactive Oxygen/Nitrogen Species Scavenging

The antioxidant potential of 2-Ethyl-6-methoxyphenol is attributed to its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in oxidative stress and cellular damage. google.comrsc.org The phenolic hydroxyl group in its structure is key to this activity, allowing it to donate a hydrogen atom to neutralize free radicals, thereby forming a more stable phenoxy radical.

In Vitro Radical Scavenging Assays (e.g., DPPH, ABTS)

The free radical scavenging capability of this compound and related methoxyphenols has been evaluated using various in vitro assays. researchgate.net These assays provide a measure of the compound's ability to neutralize synthetic radicals, which is indicative of its antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically. mdpi.com Studies on compounds structurally similar to this compound have demonstrated significant DPPH radical scavenging activity. iiarjournals.org For instance, some methoxyphenol derivatives have shown high capacity to reduce DPPH radicals, indicating strong antioxidant properties. The efficiency of this scavenging activity can be expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: In this assay, the ABTS radical cation is generated, and the ability of an antioxidant to neutralize it is measured. sphinxsai.comnih.gov Similar to the DPPH assay, this method has been used to confirm the antioxidant capacity of methoxyphenol compounds. researchgate.net The results from ABTS assays on related compounds have shown effective neutralization of the ABTS radical, further supporting their antioxidant potential.

The following table summarizes the findings from in vitro radical scavenging assays for compounds related to this compound.

| Assay | Radical | Observation | Reference |

| DPPH | DPPH radical | High radical reduction capacity | |

| ABTS | ABTS radical cation | Effective neutralization of radicals |

Enzyme-Mediated Antioxidant Defense System Modulation

Beyond direct radical scavenging, phenolic compounds can also exert their antioxidant effects by modulating the body's own enzymatic antioxidant defense systems. nih.gov These systems include enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX), which play a crucial role in detoxifying ROS. nih.govxiahepublishing.com

Antimicrobial Properties and Modes of Action

This compound has demonstrated notable antimicrobial activity against a range of microorganisms, including bacteria and fungi. Its insecticidal properties have also been reported. medchemexpress.com

Antibacterial Activity and Cellular Targets

Research indicates that this compound exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria. Studies have reported significant activity against common pathogens such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov

The precise cellular targets of this compound are not fully elucidated in the provided results. However, the general mechanism of action for phenolic compounds against bacteria often involves disruption of the cell membrane's integrity and function. This can lead to leakage of intracellular components and ultimately cell death. Other potential mechanisms include the inhibition of essential enzymes and interference with nucleic acid synthesis.

Antifungal Activity and Inhibition Mechanisms

This compound has also been shown to possess antifungal properties. Activity has been documented against Candida species, which are common opportunistic fungal pathogens.

The mechanisms underlying the antifungal activity of phenolic compounds are multifaceted. They can disrupt the fungal cell wall and membrane, leading to increased permeability and cell lysis. nih.gov Furthermore, they can interfere with key cellular processes such as ergosterol (B1671047) biosynthesis, which is a critical component of the fungal cell membrane, and mitochondrial function, thereby inhibiting fungal growth. nih.govasm.org For instance, some antifungal agents act by inhibiting the enzyme 14α-sterol demethylase, which is crucial for ergosterol synthesis. nih.gov

Insecticidal Activity at the Molecular Level

This compound has been identified as having insecticidal activity. medchemexpress.com While the specific molecular targets are not detailed in the provided search results, related compounds like eugenol (B1671780) derivatives have been studied for their insecticidal effects. These studies suggest that such compounds can induce cell death in insect cells, potentially through mechanisms like apoptosis, which involves chromatin condensation and fragmentation. mdpi.commdpi.com The evaluation of caspase-like activity in insect cells treated with eugenol derivatives further supports the involvement of programmed cell death pathways. mdpi.com

Enzyme Modulation and Inhibition Studies

Myeloperoxidase (MPO) Inhibition and Anti-Atherosclerotic Implications

Myeloperoxidase (MPO) is a heme-containing enzyme predominantly found in neutrophils and, to a lesser extent, in monocytes and certain types of macrophages. nih.gov It plays a crucial role in the innate immune response by catalyzing the formation of reactive oxygen species, such as hypochlorous acid, which are used to destroy pathogens. nih.govnih.gov However, aberrant MPO activity is implicated in the pathogenesis of various inflammatory diseases, including atherosclerosis. nih.govjci.org MPO contributes to atherosclerosis by promoting the oxidation of low-density lipoprotein (LDL) and high-density lipoprotein (HDL), rendering them pro-atherogenic. nih.gov

Derivatives of this compound, which share a structural resemblance to guaiacol (B22219), have been investigated as potential inhibitors of MPO. researchgate.net In silico docking studies have been performed on various analogs, followed by in vitro assays to validate their inhibitory activity. These studies have identified lead compounds with significant MPO inhibitory potential. nih.gov The inhibition of MPO by these compounds has been shown to be reversible, which is a desirable characteristic for therapeutic agents. researchgate.net

The anti-atherosclerotic implications of MPO inhibition are significant. By inhibiting MPO, these compounds can prevent the oxidative modification of lipoproteins, a key event in the formation of atherosclerotic plaques. nih.govresearchgate.net Furthermore, MPO inhibitors have been shown to protect the functionality of HDL, which is involved in reverse cholesterol transport, a process that removes cholesterol from atherosclerotic plaques. nih.gov Pharmacological inhibition of MPO has been demonstrated to attenuate endothelial dysfunction in animal models of vascular inflammation and atherosclerosis, further highlighting the therapeutic potential of MPO inhibitors. nih.gov

Table 1: In Vitro Myeloperoxidase (MPO) Inhibition Data

| Compound | IC₅₀ (µM) | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Compound 2a | 0.9 | -7.95 | nih.gov |

| Compound 3 | 8.5 | -8.35 | nih.gov |

| MDC | Not specified | -7.74 | acs.org |

| ADC | Not specified | -7.79 | acs.org |

IC₅₀ represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC₅₀ value indicates a more potent inhibitor. The docking score is a measure of the binding affinity between the inhibitor and the enzyme, with a more negative value indicating a stronger interaction.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathway Modulation

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are central to the production of eicosanoids, a class of lipid mediators that play a critical role in inflammation. nih.govnih.gov Arachidonic acid, a polyunsaturated fatty acid, is metabolized by COX enzymes (COX-1 and COX-2) to produce prostaglandins (B1171923) and thromboxanes, and by LOX enzymes to produce leukotrienes and lipoxins. nih.govresearchgate.net While COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, COX-2 is an inducible enzyme that is upregulated during inflammation and in various pathological conditions, including cancer. nih.gov

The modulation of COX and LOX pathways is a key mechanism through which anti-inflammatory effects are achieved. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) are a well-known class of drugs that inhibit COX enzymes. nih.gov Some phytochemicals have been shown to exert their anti-inflammatory and anti-cancer effects by modulating these pathways. nih.gov For instance, some compounds can down-regulate the expression of COX-2. nih.gov

While direct studies on this compound's effect on COX and LOX are not extensively detailed in the provided context, related methoxyphenol compounds have been noted for their potential to inhibit these pathways. researchgate.netscispace.com The anti-inflammatory effects of such compounds are often linked to their ability to interfere with the arachidonic acid cascade. nih.gov Dual inhibition of both COX and LOX pathways is considered a promising strategy for developing anti-inflammatory agents with potentially fewer side effects than selective COX-2 inhibitors. nih.gov

Cellular Signaling Pathway Modulation (e.g., NF-κB, Apoptosis Induction)

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates a wide array of cellular processes, including inflammation, immunity, cell survival, and proliferation. genome.jpmdpi.com The NF-κB signaling pathway can be activated by a variety of stimuli, such as inflammatory cytokines (e.g., TNF-α, IL-1), growth factors, and stress. genome.jpfrontiersin.org In its inactive state, NF-κB is held in the cytoplasm by inhibitory proteins. mdpi.com Upon activation, these inhibitors are degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. genome.jpmdpi.com Many of these target genes encode pro-inflammatory mediators, including cytokines and enzymes like COX-2. nih.govmdpi.com

The modulation of the NF-κB signaling pathway is a key mechanism by which various compounds exert their anti-inflammatory and anti-cancer effects. nih.govfrontiersin.org Inhibition of NF-κB activation can suppress the expression of inflammatory genes and promote apoptosis (programmed cell death) in cancer cells. nih.gov Several natural and synthetic compounds have been shown to interfere with the NF-κB pathway at different points. frontiersin.org

A related compound, 2-methoxy-4-vinylphenol, has been demonstrated to attenuate the migration of human pancreatic cancer cells by blocking signaling pathways that can be associated with NF-κB activation. researchgate.net It has also been shown to down-regulate the expression of key pro-inflammatory mediators through the suppression of the NF-κB pathway. researchgate.net Furthermore, some phytochemicals can induce apoptosis in cancer cells by modulating signaling pathways that are interconnected with NF-κB. nih.gov For example, the induction of apoptosis can be triggered through the activation of caspases, a family of proteases that execute the apoptotic program. frontiersin.org

Structure Activity Relationship Sar Studies and Rational Molecular Design

Elucidation of Key Structural Motifs Governing Biological Efficacy

The biological efficacy of 2-Ethyl-6-methoxyphenol is intrinsically linked to its distinct structural motifs: the phenolic hydroxyl group, the methoxy (B1213986) group at the ortho position, and the ethyl group also at an ortho position. The interplay of these functionalities dictates the molecule's antioxidant, anti-inflammatory, and other biological properties.

The phenolic hydroxyl (-OH) group is a critical determinant of the antioxidant activity observed in many phenolic compounds. This group can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress. The presence and position of other substituents on the aromatic ring significantly modulate the hydrogen-donating ability of the hydroxyl group.

The methoxy (-OCH₃) group at the 6-position influences the electronic properties of the aromatic ring and the adjacent hydroxyl group. Its electron-donating nature can enhance the antioxidant capacity of the phenol (B47542). Studies on related 2-methoxyphenols have shown that the methoxy group plays a role in their antioxidant and anti-inflammatory activities. nih.gov For instance, the presence of a methoxy group in various phenolic compounds has been associated with potent cyclooxygenase (COX)-2 inhibitory effects. nih.gov

The ethyl (-CH₂CH₃) group at the 2-position introduces steric and lipophilic characteristics to the molecule. This alkyl substituent can influence the molecule's ability to interact with biological targets and its membrane permeability. While direct studies on the specific contribution of the 2-ethyl group in this compound are limited, research on other alkylphenols suggests that the nature and position of alkyl substituents can impact biological activities such as insecticidal and bactericidal effects. medchemexpress.com

Systematic Modification of the this compound Scaffold for Enhanced Bioactivity

The systematic modification of the this compound scaffold is a key strategy to develop analogs with improved biological activities. This involves altering the core structure by introducing, removing, or modifying functional groups to probe their impact on efficacy. While specific examples of systematic modifications of this compound are not extensively documented in publicly available research, principles derived from related phenolic compounds can be applied.

Modification of the Phenolic Hydroxyl Group:

Esterification or Etherification: Converting the hydroxyl group to an ester or an ether can modulate the compound's lipophilicity and metabolic stability. This can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Modification of the Methoxy Group:

Demethylation: Conversion of the methoxy group to a hydroxyl group would yield a catechol derivative. Catechols are known to possess strong antioxidant properties but may also be more susceptible to oxidation.

Alkoxy Chain Elongation: Replacing the methoxy group with a longer alkoxy chain (e.g., ethoxy, propoxy) can alter the lipophilicity and steric profile of the molecule, potentially affecting its interaction with specific binding sites.

Modification of the Ethyl Group:

Alkyl Chain Variation: Replacing the ethyl group with other alkyl groups (e.g., methyl, propyl, butyl) can fine-tune the lipophilicity and steric bulk at this position. This can be crucial for optimizing interactions with hydrophobic pockets in target enzymes or receptors.

Introduction of Unsaturation: Introducing double or triple bonds into the alkyl side chain could lead to compounds with different conformational preferences and electronic properties.

Introduction of Additional Substituents on the Aromatic Ring:

Adding other functional groups such as halogens, nitro groups, or amino groups at available positions on the benzene (B151609) ring can significantly alter the electronic and steric properties of the molecule, leading to changes in its biological activity profile.

A study on ethyl p-methoxycinnamate, which shares a methoxy-substituted phenyl ring, demonstrated that modifications of the ester and methoxy functional groups play an important role in its anti-inflammatory activity. ugm.ac.id This highlights the potential of such modifications in tuning the biological properties of phenolic compounds.

The following interactive table provides hypothetical examples of systematic modifications to the this compound scaffold and their potential impact on bioactivity, based on general principles of medicinal chemistry.

| Modification | Rationale | Potential Impact on Bioactivity |

| Replacement of 2-ethyl with 2-tert-butyl | Increase steric hindrance | May enhance selectivity for certain enzymes; could decrease activity if steric bulk prevents binding. |

| Replacement of 6-methoxy with 6-ethoxy | Increase lipophilicity | May improve membrane permeability and oral absorption. |

| Addition of a second hydroxyl group at position 4 | Create a catechol-like structure | Potentially enhanced antioxidant activity, but may decrease metabolic stability. |

| Replacement of the phenolic hydroxyl with an amine | Alter hydrogen bonding capability | May shift biological target profile from antioxidant to other activities. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, untested compounds.

For this compound and its analogs, QSAR studies could be employed to predict various biological activities, such as antioxidant capacity, anti-inflammatory effects, or cytotoxicity. A typical QSAR study involves the following steps:

Data Collection: A dataset of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, including electronic (e.g., HOMO/LUMO energies, ionization potential), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques.

A study on a series of 2-methoxyphenols utilized QSAR to investigate their COX-2 inhibitory activity. nih.gov Electronic descriptors such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), ionization potential (IP), chemical hardness, and electronegativity were calculated. nih.gov The study found a linear relationship between the anti-DPPH radical activity and the ionization potential for most of the tested 2-methoxyphenols. nih.gov Such an approach could be extended to a series of this compound derivatives to guide the design of new compounds with enhanced COX-2 inhibitory potential.

The following table illustrates the types of molecular descriptors that would be relevant in a QSAR study of this compound analogs.

| Descriptor Type | Specific Descriptor Examples | Relevance to Biological Activity |

| Electronic | HOMO Energy, LUMO Energy, Ionization Potential, Dipole Moment | Relates to the molecule's reactivity, ability to participate in charge-transfer interactions, and antioxidant potential. |

| Steric | Molecular Weight, Molar Volume, Surface Area, Ovality | Influences how the molecule fits into a binding site and its overall size and shape. |

| Hydrophobic | LogP, Molar Refractivity | Affects membrane permeability, solubility, and hydrophobic interactions with the target. |

| Topological | Connectivity Indices, Shape Indices | Describes the branching and connectivity of the atoms in the molecule. |

By developing robust QSAR models, researchers can prioritize the synthesis of the most promising this compound derivatives, thereby accelerating the drug discovery process and reducing the reliance on extensive and costly experimental screening.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 2-Ethyl-6-methoxyphenol. researchgate.netresearchgate.netresearchgate.net These methods provide a detailed understanding of the molecule's geometry, electron distribution, and chemical reactivity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the molecule's surface. The MEP map helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites of potential interaction with other molecules. For this compound, the oxygen atoms of the hydroxyl and methoxy (B1213986) groups are expected to be regions of negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential.

Table 1: Theoretical Quantum Chemical Parameters for Phenolic Compounds (Illustrative)

| Parameter | Description | Typical Value Range for Phenolic Compounds |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | 3.0 to 5.0 eV |

Note: The values in this table are illustrative and represent typical ranges for similar phenolic compounds. Specific values for this compound would require dedicated DFT calculations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

The process involves placing the ligand in the binding site of the target protein and calculating the binding affinity, often expressed as a binding energy score. A lower binding energy generally indicates a more stable and favorable interaction. For instance, a study on the positional isomer 4-ethyl-2-methoxyphenol (B121337) investigated its docking with the Glucagon-like peptide-1 (GLP-1) receptor, revealing potential binding interactions with specific amino acid residues. researchgate.net Similar studies on this compound could elucidate its potential to interact with various biological targets, providing a basis for understanding its pharmacological activity.

Table 2: Illustrative Molecular Docking Results for a Phenolic Ligand with a Target Protein

| Target Protein | Binding Site Residues Involved in Interaction | Binding Energy (kcal/mol) |

|---|---|---|

| Example Kinase | TYR85, LEU12, VAL34 | -7.5 |

| Example Oxidase | PHE210, ILE155, HIS340 | -6.8 |

Note: This table provides hypothetical data to illustrate the type of information obtained from molecular docking studies. The specific interactions and binding energies for this compound would depend on the target protein being investigated.

In Silico Prediction of Molecular Properties and Biological Relevance (e.g., ADME-related studies)

In silico methods are crucial for the early assessment of a compound's pharmacokinetic properties, encompassed by Absorption, Distribution, Metabolism, and Excretion (ADME). nih.govresearchgate.netresearchgate.net These predictive models use the chemical structure of a molecule to estimate its ADME profile, which is a key factor in determining its potential as a therapeutic agent. Unfavorable ADME properties are a significant cause of failure for drug candidates in the development pipeline. nih.govresearchgate.net

Various computational models can predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. These predictions are often based on quantitative structure-activity relationships (QSAR) that correlate molecular descriptors with experimentally determined ADME properties. nih.gov For this compound, in silico ADME predictions could provide valuable insights into its likely behavior in the body, guiding further experimental studies.

Table 3: Predicted ADME Properties for a Hypothetical Phenolic Compound

| Property | Predicted Value/Classification | Biological Relevance |

|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral absorption |

| Blood-Brain Barrier Penetration | Low | Less likely to cause central nervous system side effects |

| CYP2D6 Inhibition | Non-inhibitor | Lower potential for drug-drug interactions |

Note: The data in this table are for illustrative purposes. The actual ADME profile of this compound would need to be determined through specific in silico predictions and experimental validation.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound involves identifying the molecule's stable three-dimensional structures, or conformers. The relative energies of these conformers determine their population at a given temperature. The orientation of the ethyl and methoxy groups relative to the phenol (B47542) ring can significantly influence the molecule's shape and how it interacts with its environment.

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. unram.ac.id By simulating the movements of atoms and bonds, MD can explore the conformational landscape of this compound and its interactions with solvent molecules or a biological target. unram.ac.id These simulations can reveal how the molecule's conformation changes upon binding to a protein and the stability of the resulting complex. unram.ac.id This information is valuable for understanding the thermodynamics and kinetics of ligand-target binding. unram.ac.id

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-ethyl-2-methoxyphenol |

Environmental Fate and Ecological Impact Assessment

Environmental Degradation Pathways and Kinetics

The persistence of 2-Ethyl-6-methoxyphenol in the environment is determined by its susceptibility to both light-induced and biological degradation processes.

In the atmosphere, methoxyphenols are subject to degradation primarily through reactions with hydroxyl (•OH) and nitrate (B79036) (NO₃) radicals, particularly in environments with significant NOx concentrations. nih.govresearchgate.net The reaction with ozone (O₃) is another potential degradation pathway, involving the cycloaddition of ozone to the benzene (B151609) ring. nih.gov For guaiacol (B22219), a related compound, the reaction with •OH radicals is a major atmospheric degradation process and is known to produce secondary organic aerosols (SOA). researchgate.netcityu.edu.hk The presence of water vapor can also influence the reaction mechanisms between •OH and guaiacol. cityu.edu.hk

In aquatic systems, the photodegradation of methoxyphenols can be accelerated. Studies on guaiacol have shown that it can undergo aqueous-phase reactions with •OH radicals and triplet excited states of organic matter (³C*), leading to the formation of aqueous secondary organic aerosols (aqSOA) with high efficiency. researchgate.net Photosensitized oxidation, where other compounds absorb light and initiate the degradation of guaiacol, is also a relevant process in water bodies. copernicus.org

Table 1: Atmospheric Degradation Pathways of Related Methoxyphenols

| Degradation Pathway | Reactant | Key Products | Significance |

|---|---|---|---|

| Gas-Phase Oxidation | •OH, NO₃ radicals | Nitroguaiacols, Secondary Organic Aerosols (SOA) | Predominant atmospheric degradation routes. nih.govresearchgate.net |

| Ozonolysis | O₃ | Ring-opened products | Contributes to atmospheric degradation. nih.gov |

This table is based on data for guaiacol and other methoxyphenols as a proxy for this compound.

The biodegradation of this compound is expected to proceed via pathways observed for other alkylated guaiacols. Certain bacterial strains, such as Rhodococcus rhodochrous and Rhodococcus jostii, have demonstrated the ability to utilize alkylguaiacols as a sole source of carbon and energy. nih.gov These bacteria employ cytochrome P450 enzyme systems to catalyze the O-demethylation of the guaiacol structure, breaking it down into catechols which can then enter central metabolic pathways. nih.gov The efficiency of this degradation can be influenced by the pattern of alkyl substitution on the phenolic ring. nih.gov

In addition to bacteria, white-rot fungi like Phanerochaete chrysosporium are known to degrade polyguaiacol, a polymer model for lignin (B12514952), suggesting that the fundamental guaiacol structure is susceptible to fungal degradation. nih.gov This indicates that in soil and water ecosystems, both bacteria and fungi likely contribute to the natural attenuation of this compound.

Bioaccumulation Potential in Aquatic and Terrestrial Organisms

The potential for this compound to bioaccumulate in organisms is a key aspect of its ecological risk profile. Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure (e.g., water, food, sediment) and accumulates in the organism. rivm.nl The bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to that in the surrounding water at steady state, is a common measure of this potential. rivm.nl

While direct BCF data for this compound are not available, studies on related compounds provide valuable insights. Research on chlorophenols and their methoxy (B1213986) analogues has shown that the presence of a methoxy group can increase the bioaccumulation potential in aquatic organisms like mussels. researchgate.net Another study found that freshwater leeches can bioaccumulate significant amounts of guaiacol from polluted environments, suggesting they could serve as bioindicators for this class of compounds. researchgate.net Generally, compounds with higher lipophilicity (fat-solubility) tend to have a greater potential for bioaccumulation. researchgate.net A substance is often considered "bioaccumulative" if its BCF is between 2000 and 5000, and "very bioaccumulative" if the BCF exceeds 5000. nih.gov

Table 2: Bioaccumulation Indicators for Chemical Assessment

| Indicator | Definition | Significance |

|---|---|---|

| Bioconcentration Factor (BCF) | Ratio of chemical concentration in an organism to that in water. | Indicates uptake from water; a key trigger in regulatory assessment. rivm.nl |

| Bioaccumulation Factor (BAF) | Ratio of chemical concentration in an organism to that in the environment (water, food, sediment). | Provides a more comprehensive measure of bioaccumulation from all exposure routes. nih.gov |

This table provides general definitions used in ecological impact assessment.

Role as Environmental Tracers and Source Apportionment Markers

Methoxyphenols, including compounds structurally related to this compound, are widely recognized as chemical tracers for biomass combustion, particularly from the burning of wood. nih.govacs.orgacs.org Lignin, a major component of wood, releases significant quantities of methoxylated phenolic compounds upon pyrolysis. copernicus.org The specific types and ratios of methoxyphenols can help distinguish between different types of biomass, such as hardwood versus softwood. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What established laboratory protocols ensure high-purity synthesis of 2-Ethyl-6-methoxyphenol?

- Methodological Answer : Alkylation of 6-methoxyphenol with ethyl halides (e.g., ethyl bromide) in alkaline conditions is a common approach. Protecting the phenolic hydroxyl group with acetyl or benzyl groups can prevent side reactions. Purification via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Safety protocols from analogous methoxyphenol derivatives recommend using fume hoods, nitrile gloves, and eye protection due to potential skin/eye irritation .

Q. Which spectroscopic techniques are most effective for structural confirmation, and how should data interpretation be approached?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using coupling constants (e.g., methoxy protons at ~3.8 ppm, ethyl group splitting patterns).

- IR Spectroscopy : Confirm phenolic O-H stretching (~3300 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).

- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ and fragmentation patterns (e.g., loss of ethyl or methoxy groups).

- For ambiguous results, single-crystal X-ray diffraction (via SHELXL or WinGX) provides definitive structural validation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

- Methodological Answer : Use the Colle-Salvetti correlation-energy formula (Lee-Yang-Parr functional) to calculate:

- HOMO-LUMO gaps for redox potential.

- Electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Basis sets like 6-31G(d,p) are recommended for accuracy. Compare results with experimental UV-Vis spectra or cyclic voltammetry data .

Q. What strategies resolve discrepancies between experimental and computational data for physicochemical properties?

- Methodological Answer :

- Geometry Optimization : Re-optimize computational models using crystallographic coordinates (from SHELXL-refined structures) to reduce steric/electronic mismatches .

- Solvent Effects : Include polarizable continuum models (PCM) in DFT to account for solvation.

- Error Analysis : Quantify uncertainties in experimental measurements (e.g., NMR integration errors) using tools like ORTEP-3 for crystallographic residual maps .

Q. How can single-crystal X-ray diffraction improve structural determination accuracy?

- Methodological Answer :

- Crystal Growth : Use slow evaporation of ethanol/water solutions.

- Data Collection : Collect high-resolution (<1.0 Å) data at low temperature (100 K).